molecular formula C30H26F4N6O B606040 Berotralstat CAS No. 1809010-50-1

Berotralstat

货号: B606040
CAS 编号: 1809010-50-1
分子量: 562.6 g/mol
InChI 键: UXNXMBYCBRBRFD-MUUNZHRXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

BCX-7353 通过选择性抑制血浆激肽释放酶发挥作用,血浆激肽释放酶是一种参与释放缓激肽的酶。缓激肽是一种主要的生物肽,它促进与遗传性血管性水肿发作相关的肿胀和疼痛。 通过阻断血浆激肽释放酶的酶活性,BCX-7353 阻止缓激肽的形成,从而降低血管性水肿发作的频率和严重程度 .

生化分析

Biochemical Properties

Berotralstat plays a significant role in biochemical reactions by inhibiting the enzymatic activity of plasma kallikrein . Plasma kallikrein is a serine protease essential for the formation of bradykinin . By blocking plasma kallikrein, this compound decreases the production and accumulation of bradykinin , a major biologic peptide that promotes swelling and pain associated with attacks of HAE .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to prevent the formation of bradykinin . Bradykinin is known to cause localized tissue edema during attacks of HAE . By inhibiting the production of bradykinin, this compound helps to prevent these attacks .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of plasma kallikrein . This prevents the release of bradykinin, thereby reducing swelling and pain associated with HAE attacks .

Temporal Effects in Laboratory Settings

This compound has been studied in various clinical trials . The pharmacokinetics of this compound were characterized by population pharmacokinetic modeling of data from 13 clinical studies and a total of 771 healthy subjects and patients with HAE .

Metabolic Pathways

This compound’s role in metabolic pathways is primarily related to its inhibition of plasma kallikrein . This prevents the formation of bradykinin, thereby influencing the biochemical reactions associated with HAE attacks .

Transport and Distribution

As an orally administered drug , it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream.

Subcellular Localization

The subcellular localization of this compound is not specified in the search results. As a small molecule inhibitor, it is likely to be able to cross cell membranes and exert its effects within cells .

准备方法

合成路线和反应条件

BCX-7353 的合成涉及几个关键步骤,从 3-氨基苯甲醛开始。该过程包括环化、氨化还原和氧化反应。 中间体 1-[3-[[[(1,1-二甲基乙氧基)羰基]氨基]甲基]苯基]-3-(三氟甲基)-1H-吡唑-5-甲酸是通过这些反应制备的 .

工业生产方法

BCX-7353 的工业生产旨在快速、便捷、经济和环保。 该工艺使用易于获得的原料,适合大规模生产 .

化学反应分析

反应类型

BCX-7353 经历了各种化学反应,包括:

    氧化: 负责许多药物和环境化学物质的代谢。

    还原: 涉及电子获得或氧化态降低。

    取代: 涉及用另一个原子或原子团取代一个原子或原子团。

常用试剂和条件

BCX-7353 合成中常用的试剂包括环化剂、还原剂和氧化剂。 反应条件经过优化,以确保最终产物的产率高、纯度高 .

形成的主要产品

这些反应形成的主要产物是 BCX-7353 本身,它是一种高度特异性和有效的血浆激肽释放酶抑制剂 .

科学研究应用

BCX-7353 具有广泛的科学研究应用,包括:

相似化合物的比较

类似化合物

    依卡替班: 另一种用于治疗遗传性血管性水肿的血浆激肽释放酶抑制剂。

    伊卡替班: 缓激肽 B2 受体拮抗剂,用于遗传性血管性水肿发作的急性治疗。

    拉纳德鲁单抗: 一种单克隆抗体,可抑制血浆激肽释放酶,用于预防遗传性血管性水肿发作。

BCX-7353 的独特之处

BCX-7353 的独特之处在于其口服生物利用度和每日一次的给药方案,使其成为患者的便捷选择。 与需要皮下或静脉注射的其他治疗方法不同,BCX-7353 可以口服,从而提高患者依从性和生活质量 .

属性

IUPAC Name

2-[3-(aminomethyl)phenyl]-N-[5-[(R)-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26F4N6O/c31-24-10-9-22(28(37-17-18-7-8-18)21-5-1-3-19(11-21)15-35)13-25(24)38-29(41)26-14-27(30(32,33)34)39-40(26)23-6-2-4-20(12-23)16-36/h1-6,9-14,18,28,37H,7-8,16-17,36H2,(H,38,41)/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNXMBYCBRBRFD-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(C2=CC(=C(C=C2)F)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)C5=CC=CC(=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN[C@@H](C2=CC(=C(C=C2)F)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)C5=CC=CC(=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26F4N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336676
Record name Berotralstat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Hereditary angioedema (HAE) is a rare genetic disorder associated with severe swelling of the skin and upper airway. It is caused by mutations in the regulatory or coding regions of the gene that encodes C1 inhibitor (SERPING1), which result in either a deficiency (type I) or dysfunction (type II) of C1 inhibitor (C1 esterase inhibitor, C1-INH). C1 inhibitor is a serine protease inhibitor that normally regulates bradykinin production by covalently binding to and inactivating plasma kallikrein. Plasma kallikrein is a protease that cleaves high-molecular-weight-kininogen (HMWK) to generate cleaved HMWK (cHMWK). During HAE attacks, the levels of plasma kallikrein fall, leading to the cleavage of high-molecular-weight-kininogen and the release of bradykinin, a potent vasodilator that increases vascular permeability. Bradykinin plays a major role in promoting edema and pain associated with HAE. Patients with HAE cannot properly regulate plasma kallikrein activity due to the deficiency or dysfunction of a serum inhibitor of C1 inhibitor, leading to uncontrolled increases in plasma kallikrein activity and recurrent angioedema attacks. Berotralstat is a potent inhibitor of plasma kallikrein that works by binding to plasma kallikrein and blocking its proteolytic activity, thereby controlling excess bradykinin generation.
Record name Berotralstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15982
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1809010-50-1
Record name Berotralstat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809010501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Berotralstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15982
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Berotralstat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEROTRALSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZA0KB1BDQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。